Cephalexin monohydrate

Vue d'ensemble

Description

Cephalexin monohydrate is a semisynthetic cephalosporin antibiotic intended for oral administration . It is used to treat bacterial infections in many different parts of the body . It belongs to the class of medicines known as cephalosporin antibiotics . It works by killing bacteria or preventing their growth .

Molecular Structure Analysis

The crystal structure of Cephalexin monohydrate has been solved and refined using synchrotron X-ray powder diffraction data and optimized using density functional techniques . It crystallizes in space group C2 with a = 27.32290 (17), b = 11.92850 (4), c = 16.75355 (8) Å, β = 108.8661 (4)°, V = 5166.99 (3) Å3, and Z = 12 .Chemical Reactions Analysis

Cephalexin monohydrate undergoes a photochemical reaction under UV light to form a fluorescent product . In a pH 4.0 buffer solution, there is a good linear relationship between the fluorescence intensity and the Cephalexin concentration in the range of 0.1-4.0 μg/ml .Physical And Chemical Properties Analysis

Cephalexin monohydrate has a molecular weight of 365.4 . It is slightly soluble in water and practically insoluble in alcohol, chloroform, and ether .Applications De Recherche Scientifique

Pharmacokinetics in Cystic Fibrosis

Cephalexin monohydrate is used to study its pharmacokinetics in both pediatrics and adults with cystic fibrosis. Research has shown differences in the absorption and distribution of the drug in patients with cystic fibrosis compared to healthy individuals, which is crucial for determining appropriate dosing regimens .

Antibacterial Therapy

As a first-generation β-lactam antibiotic, Cephalexin monohydrate is widely used to treat various streptococcal and staphylococcal infections. Its effectiveness against these bacteria makes it a valuable drug for empirical therapy in infections where these organisms are suspected pathogens .

Pharmaceutical Dosage Forms Analysis

Analytical methods have been developed for the determination of Cephalexin monohydrate in pharmaceutical dosage forms. Techniques such as ultra-fast liquid chromatography and UV spectroscopy are employed to ensure quality control and proper dosage in pharmaceuticals .

Ultrasound-Assisted Crystallization

The influence of ultrasound on the crystallization process of Cephalexin monohydrate has been explored. This research focuses on nucleation mechanism and crystal habit control, which can lead to improved drug formulation and stability .

Erosion Control in Acidic Environments

Studies have found that Cephalexin monohydrate can decrease erosion in acidic environments, which has implications for drug stability and efficacy when exposed to stomach acid or other acidic conditions .

Mécanisme D'action

Target of Action

Cephalexin monohydrate, a first-generation cephalosporin antibiotic, primarily targets the bacterial cell wall . It interacts with penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall .

Mode of Action

Cephalexin monohydrate contains a beta-lactam and a dihydrothiazide . It inhibits bacterial cell wall synthesis by binding to one or more of the PBPs, which in turn inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This leads to the breakdown and eventual death of the bacterial cell .

Biochemical Pathways

The primary biochemical pathway affected by cephalexin monohydrate is the synthesis of the bacterial cell wall. By inhibiting the final transpeptidation step of peptidoglycan synthesis, it disrupts the integrity of the bacterial cell wall, leading to cell lysis .

Pharmacokinetics

Cephalexin monohydrate is well absorbed and has a half-life of 0.6–1.2 hours . It is excreted unchanged in the urine within 6 hours of administration . The pharmacokinetic parameters such as maximum plasma concentration (Cmax), half-life (t1/2), area under the curve from time 0-infinity (AUC0–∞), and clearance (CL/F) are influenced by factors such as dosage and renal function .

Result of Action

The primary result of cephalexin monohydrate’s action is the death of susceptible bacteria. By inhibiting cell wall synthesis, it causes the bacterial cell to lyse and die . This makes it effective against a variety of bacterial infections, including respiratory tract infections, otitis media, skin and skin structure infections, bone infections, and genitourinary tract infections .

Action Environment

Environmental factors such as pH, presence of dissolved organic matter, and dissolved cations can influence the action of cephalexin monohydrate . For example, the oxidation rate of cephalexin by manganese dioxides is promoted by higher manganese dioxide loading, lower initial cephalexin concentration, and lower solution pH . The inhibitory effect occurs in the presence of dissolved organic matter and dissolved cations .

Safety and Hazards

Propriétés

IUPAC Name |

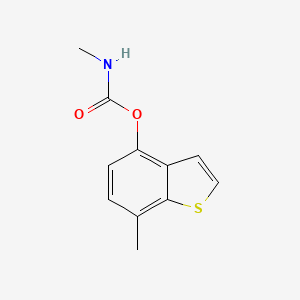

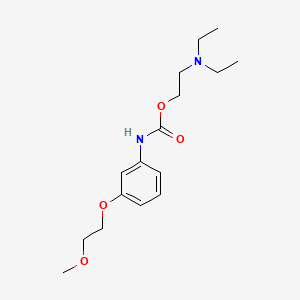

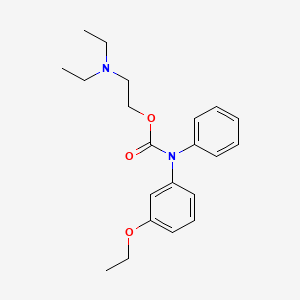

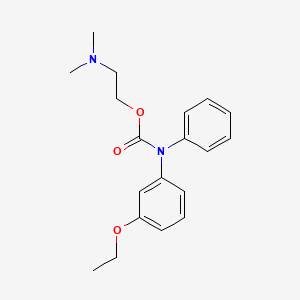

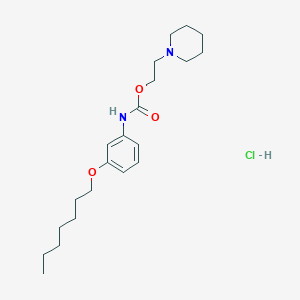

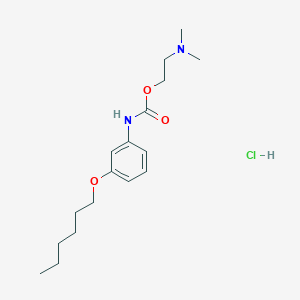

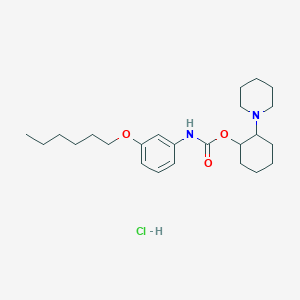

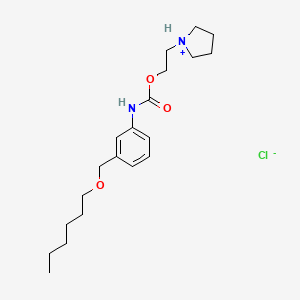

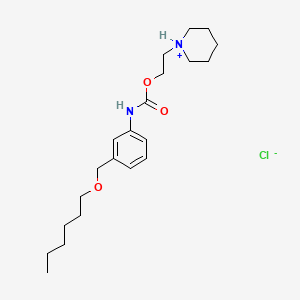

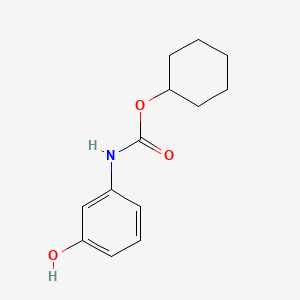

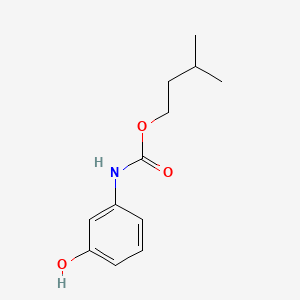

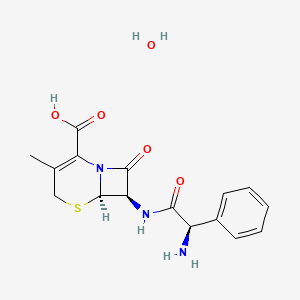

(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4S.H2O/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23);1H2/t10-,11-,15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVGYWQBCYZHHPN-CYJZLJNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15686-71-2 (Parent) | |

| Record name | Cephalexin hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023325782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30945995 | |

| Record name | Cephalexin monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cephalexin monohydrate | |

CAS RN |

23325-78-2 | |

| Record name | Cephalexin monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23325-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cephalexin hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023325782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cephalexin monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (7R)-3-METHYL-7-(ALPHA-D-PHENYLGLYCYLAMINO)-3-CEPHEM-4-CARBOXYLIC ACID MONOHYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEPHALEXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OBN7UDS42Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Cephalexin Monohydrate?

A1: Cephalexin Monohydrate is a first-generation cephalosporin antibiotic. [] It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), ultimately leading to bacterial cell death. []

Q2: What is the molecular formula and weight of Cephalexin Monohydrate?

A2: The molecular formula of Cephalexin Monohydrate is C16H17N3O4S·H2O. Its molecular weight is 365.41 g/mol. []

Q3: Are there any distinctive spectroscopic features of Cephalexin Monohydrate?

A3: Yes, Fourier Transform Infrared Spectroscopy (FTIR) reveals characteristic peaks for Cephalexin Monohydrate's hydrate at wavenumbers 3471-3650 cm-1. []

Q4: How does the presence of precursors from Cephalexin Monohydrate synthesis affect its crystallization?

A4: 7-aminodesacetoxycephalosporanic acid (7-ADCA), a precursor in Cephalexin Monohydrate synthesis, significantly decreases its growth rate during crystallization, likely through growth step pinning. Phenylglycine methyl ester (PGME), another precursor, has a less significant impact. []

Q5: Is Cephalexin Monohydrate stable in polypropylene oral syringes?

A5: Yes, Cephalexin Monohydrate suspension packaged in clear polypropylene oral syringes exhibits stability for 90 days when stored under ambient, refrigerated, and frozen conditions. []

Q6: What is the compatibility of Cephalexin Monohydrate with various excipients used in tablet and capsule formulations?

A6: This section is not applicable as the provided research papers do not mention any catalytic properties or applications of Cephalexin Monohydrate.

Q7: Have there been any computational studies on Cephalexin Monohydrate's interaction with biological targets?

A8: Yes, docking studies compared the binding affinity of fluorescein derivatives, Cephalexin, and Cephalexin Monohydrate to a target protein. Results showed that fluorescein displayed a higher binding affinity compared to the antibiotics. []

Q8: Is there research regarding the structure-activity relationship of Cephalexin Monohydrate derivatives?

A9: While the provided articles don't directly explore SAR of Cephalexin Monohydrate, one study investigated the synthesis and antimicrobial activity of tetrahydro-2H-1,3,5-thiadiazine-2-thione derivatives of Cephalexin. Results indicated varying degrees of bacteriostatic and anticandidal activity depending on the substituent on the thiadiazine ring. []

Q9: What factors can influence the stability of Cephalexin Monohydrate?

A9: This section is not applicable as the provided research papers do not discuss SHE regulations specifically.

Q10: How does the time of day impact the pharmacokinetics of Cephalexin in dogs?

A12: In a study on dogs, Cephalexin's peak plasma concentration was significantly lower (almost 77% reduction) after evening administration compared to morning. Elimination half-life also increased 1.5-fold with evening dosing. []

Q11: Does intramuscular injection of Cephalexin lysine salt offer better bioavailability compared to oral Cephalexin Monohydrate?

A13: Yes, in rabbits, intramuscular injection of Cephalexin lysine salt led to higher peak plasma concentrations and greater cumulative urinary excretion of the drug compared to oral Cephalexin Monohydrate, indicating improved absorption. []

Q12: What are the typical concentrations of Cephalexin achieved in semen and prostatic tissue after oral administration?

A14: Studies show mean semen levels of 1.7 μg/mL after a 500 mg dose and 2.76 μg/mL after a 1 g dose. Mean prostatic tissue levels were 0.88 μg/g and 3.91 μg/g for the same respective doses. []

Q13: How effective is oral Cephalexin Monohydrate in treating skin and soft tissue infections?

A15: In two clinical studies, Cephalexin Monohydrate, administered as either 250 mg four times a day or 500 mg twice a day, demonstrated a satisfactory response rate of 90-96.5% in treating various skin and soft tissue infections. [, ]

Q14: What is the efficacy of Cephalexin Monohydrate suspension in treating otitis media in children?

A16: A study on children with otitis media found that Cephalexin Monohydrate suspension, at a dosage of 100 mg/kg/day, resulted in successful treatment in 90% of cases after 48 hours. 81% of the children remained free of disease for at least three weeks post-treatment. []

Q15: Can short-course Cephalexin Monohydrate therapy benefit long-term catheterized patients with susceptible bacteriuria?

A17: A randomized controlled trial found that routine ten-day courses of Cephalexin Monohydrate for susceptible bacteriuria in long-term catheterized patients did not significantly reduce the incidence or prevalence of bacteriuria, febrile days, or obstructed catheters. []

Q16: Is there evidence of Cephalexin resistance emerging in canine patients?

A18: A study observed that oral Cephalexin Monohydrate treatment in dogs led to the selection of multidrug-resistant Methicillin-resistant Staphylococcus pseudintermedius (MRSP) strains, which persisted even after a year. []

Q17: Does the in vitro degradation of Cephalexin affect its measured minimal inhibitory concentration (MIC)?

A19: Yes, abiotic degradation of Cephalexin during in vitro susceptibility testing using the broth microdilution method can lead to an increase in the measured MIC values, although the differences are generally less than one twofold dilution. []

Q18: Can Cephalexin Monohydrate be incorporated into bone regenerative scaffolds for controlled drug delivery?

A21: Research demonstrates the feasibility of fabricating Cephalexin Monohydrate-loaded PLA:PVA/HAP:TiO2 nanofibrous scaffolds. These scaffolds exhibit sustained drug release profiles and good biocompatibility, suggesting their potential in bone regeneration applications. []

A18: These sections are not applicable as the provided research papers do not extensively cover these specific aspects for Cephalexin Monohydrate.

Q19: How does pH affect the solubility and dissolution of Cephalexin Monohydrate?

A23: Aminocephalosporins, including Cephalexin Monohydrate, demonstrate U-shaped solubility curves against pH. At their isoelectric point, they exhibit their highest solubility. Dissolution rate constants also vary with pH and can be explained by considering both dissociation equilibrium and diffusion kinetics. []

Q20: Does the presence of excipients influence the dissolution rate of Cephalexin Monohydrate?

A24: Yes, studies have shown that insoluble excipients like Avicel PH 101, Avicel PH 102, Emcocel, dicalcium phosphate, titanium dioxide, and magnesium stearate can decrease the dissolution rate of Cephalexin Monohydrate. In contrast, soluble excipients like sorbitol, mannitol, Explotab, and Aerosil 200 generally do not have a significant impact. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.